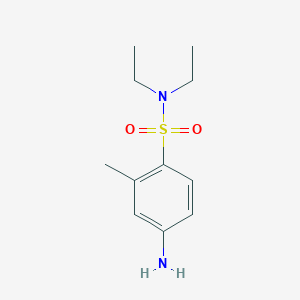
1-(2-fluoro-2-methylpropyl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-2-methylpropyl)-1H-pyrazol-4-amine is an organic compound with a unique structure that includes a fluorinated alkyl group attached to a pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-(2-fluoro-2-methylpropyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-2-methylpropanol with pyrazole derivatives under specific conditions. For instance, the reaction can be carried out in the presence of pyridine hydrofluoride in tert-butyl methyl ether at temperatures ranging from -20°C to 25°C . The reaction typically proceeds with good yields and can be scaled up for industrial production.
Analyse Chemischer Reaktionen
1-(2-Fluoro-2-methylpropyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-2-methylpropyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of selective estrogen receptor degraders (SERDs) and other therapeutic agents.
Agricultural Chemistry: It is employed in the synthesis of agrochemicals, including pesticides and herbicides, due to its ability to introduce fluorinated components.
Polymer Chemistry: The compound is used in the development of fluoropolymer materials with exceptional chemical and thermal resistance.
Pharmaceutical Chemistry: It serves as a fluorinating agent in the pharmaceutical industry, aiding in the development of therapeutics by introducing fluorine atoms into complex molecules.
Wirkmechanismus
The mechanism of action of 1-(2-fluoro-2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an antagonist or inhibitor of certain receptors, such as the estrogen receptor . The fluorinated alkyl group enhances the compound’s binding affinity and selectivity, leading to improved therapeutic efficacy.
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoro-2-methylpropyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
2-Fluoro-2-methylpropan-1-ol: This compound shares the fluorinated alkyl group but lacks the pyrazole ring, making it less versatile in certain applications.
1-(2-Fluoro-2-methylpropyl)-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an amine group, which can alter its reactivity and applications.
The uniqueness of this compound lies in its combination of a fluorinated alkyl group with a pyrazole ring, providing a balance of stability and reactivity that is valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H12FN3 |
|---|---|
Molekulargewicht |
157.19 g/mol |
IUPAC-Name |
1-(2-fluoro-2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C7H12FN3/c1-7(2,8)5-11-4-6(9)3-10-11/h3-4H,5,9H2,1-2H3 |
InChI-Schlüssel |
LBNGFMMZNBPHAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN1C=C(C=N1)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


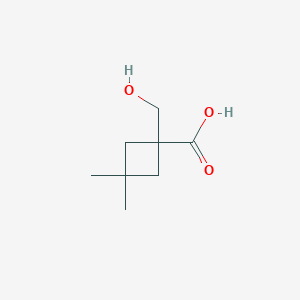
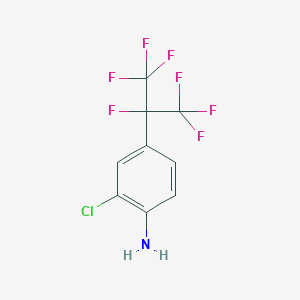
![5-(Methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13636727.png)

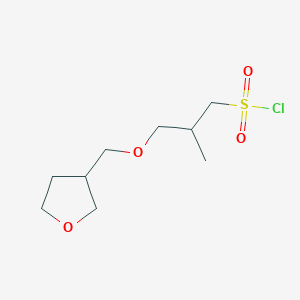
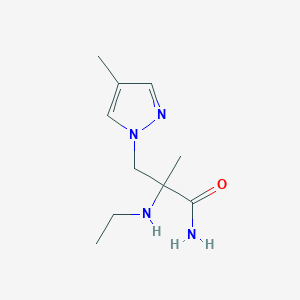
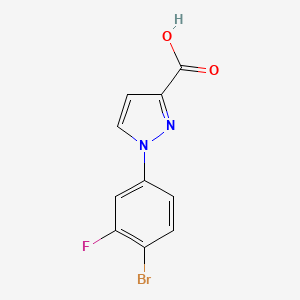
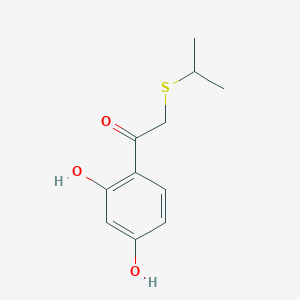

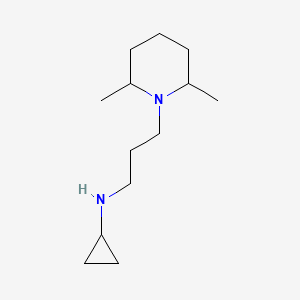
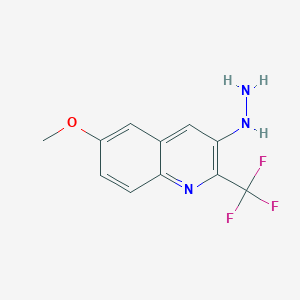
![methyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate](/img/structure/B13636778.png)
